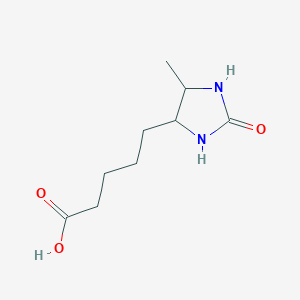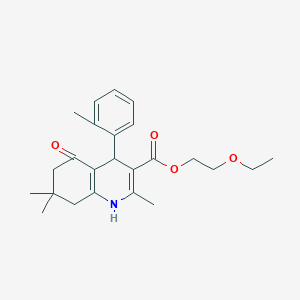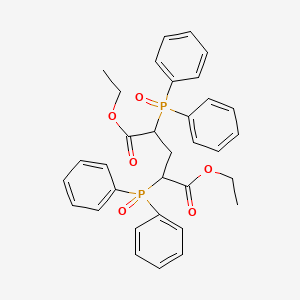![molecular formula C11H9N3OS2 B4895101 N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide, also known as AG490, is a synthetic small molecule that has been widely used in scientific research. It belongs to the class of Janus kinase (JAK) inhibitors and has shown potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. In
作用机制
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide acts as a competitive inhibitor of JAK1 and JAK2 by binding to their active sites. This prevents the phosphorylation of STAT proteins, which are downstream targets of JAKs. The inhibition of JAK/STAT signaling by N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide leads to the downregulation of various genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been found to modulate the immune response by regulating the differentiation and function of immune cells.
实验室实验的优点和局限性
One of the main advantages of using N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide in lab experiments is its specificity for JAK1 and JAK2. This allows researchers to selectively inhibit the JAK/STAT pathway without affecting other signaling pathways. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide is its potential toxicity. It has been shown to induce apoptosis in normal cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. Another area of research is the identification of biomarkers that can predict the response to JAK inhibitors in different diseases. In addition, the role of JAK/STAT signaling in the regulation of metabolism and energy homeostasis is an emerging area of research that could have implications for the treatment of metabolic disorders.
合成方法
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide can be synthesized by reacting 2-aminopyridine with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 2-bromo-5-chlorothiophene in the presence of a base to form N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide. The purity of N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide can be improved by recrystallization.
科学研究应用
N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has been extensively used in scientific research to investigate the JAK/STAT signaling pathway. It has been shown to inhibit the phosphorylation of JAK1 and JAK2, which are crucial components of this pathway. N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide has also been used to study the role of JAK/STAT signaling in various diseases, including cancer, inflammation, and autoimmune disorders.
属性
IUPAC Name |
N-(pyridin-3-ylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c15-10(9-4-2-6-17-9)14-11(16)13-8-3-1-5-12-7-8/h1-7H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZLMMCIMKRYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(pyridin-3-ylcarbamothioyl)thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4895045.png)
![N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)
![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)
